molecular formula C16H14N2O3S3 B2700142 N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]thiophene-2-carboxamide CAS No. 1007063-68-4

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]thiophene-2-carboxamide

Cat. No.: B2700142
CAS No.: 1007063-68-4
M. Wt: 378.48
InChI Key: QSNJXZYGIIQFLG-MSUUIHNZSA-N
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Description

(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the dioxolo-benzo-thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene moiety: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the methylthioethyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of sulfur atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide
  • (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide

Uniqueness

The uniqueness of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-22-6-4-18-10-7-11-12(21-9-20-11)8-14(10)24-16(18)17-15(19)13-3-2-5-23-13/h2-3,5,7-8H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJXZYGIIQFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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